molecular formula C5H7F3N2O3S B14048925 1-Methylimidazolium triflate

1-Methylimidazolium triflate

Cat. No.: B14048925
M. Wt: 232.18 g/mol
InChI Key: QSIFOTQDNVCTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylimidazolium trifluoromethanesulfonate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazolium trifluoromethanesulfonate can be synthesized through the alkylation of 1-methylimidazole with methyl trifluoromethanesulfonate. The reaction typically occurs under mild conditions, often at room temperature, and does not require the use of solvents .

Industrial Production Methods: In industrial settings, the synthesis of 1-methylimidazolium trifluoromethanesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-methylimidazolium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and metal ions, facilitating catalytic processes and enhancing reaction rates. The trifluoromethanesulfonate anion contributes to the compound’s stability and solubility, making it an effective medium for various chemical reactions .

Comparison with Similar Compounds

Comparison: 1-Methylimidazolium trifluoromethanesulfonate is unique due to its shorter alkyl chain, which influences its physical properties such as viscosity and melting point. Compared to its longer-chain counterparts, it often exhibits lower viscosity and higher ionic conductivity, making it more suitable for certain applications, such as in electrochemical devices .

Properties

Molecular Formula

C5H7F3N2O3S

Molecular Weight

232.18 g/mol

IUPAC Name

3-methyl-1H-imidazol-3-ium;trifluoromethanesulfonate

InChI

InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7)

InChI Key

QSIFOTQDNVCTTM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.